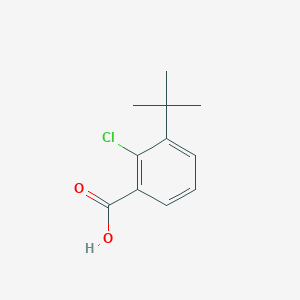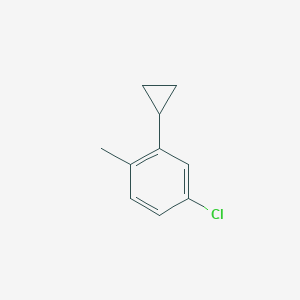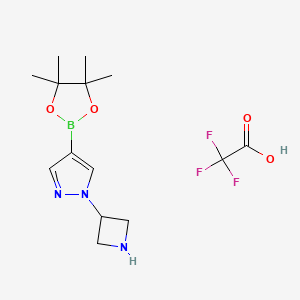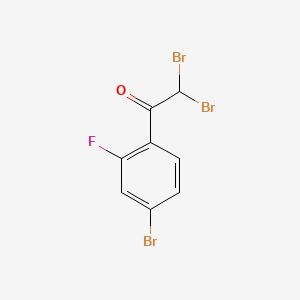
3-(tert-Butyl)-2-Chlorobenzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butyl)-2-Chlorobenzoic Acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a tert-butyl group and a chlorine atom attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-2-Chlorobenzoic Acid can be achieved through several methods. One common approach involves the chlorination of 3-(tert-Butyl)benzoic Acid using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, providing a more sustainable and scalable method .
化学反応の分析
Types of Reactions
3-(tert-Butyl)-2-Chlorobenzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding quinones or reduction to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amides or esters.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
科学的研究の応用
3-(tert-Butyl)-2-Chlorobenzoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-(tert-Butyl)-2-Chlorobenzoic Acid involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity to enzymes or receptors. The chlorine atom can participate in hydrogen bonding or halogen bonding, influencing the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
3-(tert-Butyl)benzoic Acid: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chlorobenzoic Acid: Lacks the tert-butyl group, leading to variations in steric effects and binding properties.
3-(tert-Butyl)-4-Chlorobenzoic Acid: Similar structure but with the chlorine atom in a different position, affecting its chemical behavior.
Uniqueness
3-(tert-Butyl)-2-Chlorobenzoic Acid is unique due to the combined presence of the tert-butyl group and chlorine atom, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications .
特性
分子式 |
C11H13ClO2 |
|---|---|
分子量 |
212.67 g/mol |
IUPAC名 |
3-tert-butyl-2-chlorobenzoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)8-6-4-5-7(9(8)12)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChIキー |
HNRPOMPFYLFUGW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC(=C1Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13709142.png)


![3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)
![3-(Dibenzo[b,d]furan-2-yl)azetidine Hydrochloride](/img/structure/B13709168.png)




![6-Bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B13709192.png)
![2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13709199.png)
